molecular formula C13H24N4O4S B587920 (S)-(-)-Hydroxy Timolol CAS No. 1227468-61-2

(S)-(-)-Hydroxy Timolol

Cat. No.: B587920
CAS No.: 1227468-61-2
M. Wt: 332.419
InChI Key: HYWLHKPDWVHAKZ-JTQLQIEISA-N
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Description

(S)-(-)-Hydroxy Timolol is a stereoisomer of Timolol, a non-selective beta-adrenergic antagonist. Timolol is widely used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma, as well as in the management of hypertension and prevention of migraine headaches . The this compound variant is particularly noted for its specific stereochemistry, which can influence its pharmacological properties and interactions.

Preparation Methods

The preparation of (S)-(-)-Hydroxy Timolol involves several synthetic routes. One common method includes the reaction of Timolol with an organic solvent under controlled conditions to yield the desired stereoisomer . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the compound. The process typically includes steps such as the use of specific catalysts, temperature control, and purification stages to isolate the this compound from other isomers and by-products .

Chemical Reactions Analysis

(S)-(-)-Hydroxy Timolol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of Timolol with modified functional groups.

Scientific Research Applications

(S)-(-)-Hydroxy Timolol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

(S)-(-)-Hydroxy Timolol can be compared with other beta-adrenergic antagonists such as:

The uniqueness of this compound lies in its specific stereochemistry, which can influence its binding affinity and pharmacological effects compared to other beta-adrenergic antagonists .

Properties

IUPAC Name

2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWLHKPDWVHAKZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC[C@@H](COC1=NSN=C1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857847
Record name 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227468-61-2
Record name 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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